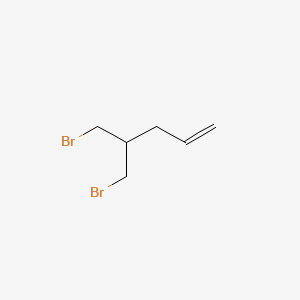
5-Bromo-4-bromomethyl-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-bromomethyl-1-pentene is an organic compound with the molecular formula C6H10Br2. It is a colorless, transparent liquid that contains both double bonds and bromine atoms, giving it the properties of olefins and halogenated hydrocarbons . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-4-bromomethyl-1-pentene involves the bromination of 1-pentene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the addition of bromine atoms to the double bond of 1-pentene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-bromomethyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in inert solvents like dichloromethane (CH2Cl2) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) in acidic or neutral conditions are frequently employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other functionalized derivatives.
Addition Reactions: Products include dihalogenated alkanes.
Oxidation Reactions: Products include carboxylic acids and ketones.
Applications De Recherche Scientifique
5-Bromo-4-bromomethyl-1-pentene is widely utilized in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-bromomethyl-1-pentene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound can be easily substituted by nucleophiles, leading to the formation of various functionalized derivatives. The double bond in the compound can also participate in addition reactions with electrophiles, resulting in the formation of dihalogenated products . These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-pentene: Similar in structure but lacks the additional bromomethyl group.
4-Pentenyl bromide: Another similar compound with a different substitution pattern.
5-Bromo-1-pentene: A closely related compound with a single bromine atom.
Uniqueness
5-Bromo-4-bromomethyl-1-pentene is unique due to the presence of both a bromomethyl group and a double bond in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H10Br2 |
|---|---|
Poids moléculaire |
241.95 g/mol |
Nom IUPAC |
5-bromo-4-(bromomethyl)pent-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-2-3-6(4-7)5-8/h2,6H,1,3-5H2 |
Clé InChI |
MWVHPDUFDDPYPG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















